

Fluorescent red 610 discovery and development

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An In-Depth Technical Guide to Rhodamine B: A Red Fluorescent Dye with Emission around 610 nm

Introduction

This technical guide provides a comprehensive overview of Rhodamine B, a well-characterized red fluorescent dye often utilized in applications requiring an emission profile around 610 nm. While the designation "**Fluorescent Red 610**" may be used in some commercial contexts, Rhodamine B is a widely studied and representative fluorophore in this spectral range. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, properties, experimental protocols, and applications.

Rhodamine B was first developed in 1887 by Ceresole.[1] It belongs to the xanthene class of dyes and is known for its high fluorescence quantum yield and good photostability.[2] It is frequently used as a tracer dye in water, a fluorescent stain in microscopy, and as a laser dye.
[3] Its fluorescence emission can be tuned to around 610 nm, making it a suitable proxy for "Fluorescent Red 610".[3]

Core Properties of Rhodamine B

Rhodamine B's utility as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by the solvent environment and concentration.

Quantitative Data



A summary of the key quantitative data for Rhodamine B is presented in the table below for easy comparison.

Property	Value	Solvent/Conditions	Reference
Molar Mass	479.02 g/mol	N/A	[3]
Appearance	Green powder	Solid State	_
Excitation Maximum (λex)	~546 nm	Methanol	
Emission Maximum (λem)	~567 nm	Methanol	
Tunable around 610	As a laser dye		-
Molar Extinction Coefficient (ε)	106,000 cm ⁻¹ M ⁻¹	Methanol	_
Quantum Yield (Φf)	0.70	Ethanol	_
0.65	Basic Ethanol		-
0.49	Ethanol	_	
0.68	94% Ethanol	_	
0.43	-		
Solubility	8-15 g/L	Water (20 °C)	_
15 g/L	Alcohol (presumably ethanol)		_

Key Experimental Protocols

Detailed methodologies for the characterization and application of Rhodamine B are crucial for reproducible research.

Synthesis of Rhodamine B



Rhodamine B can be synthesized by the condensation reaction of m-diethylaminophenol with phthalic anhydride. A general laboratory-scale protocol is as follows:

- Combine m-diethylaminophenol and phthalic anhydride in a reaction vessel.
- Heat the mixture to approximately 180-200°C.
- Maintain the temperature and stir the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and dissolve it in a suitable solvent, such as ethanol.
- Purify the crude product by recrystallization or column chromatography to obtain pure Rhodamine B.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law.

- Prepare a stock solution: Accurately weigh a small amount of Rhodamine B and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.
- Prepare a dilution series: Prepare a series of dilutions of the stock solution with the same solvent.
- Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
- Plot the data: Plot the absorbance values against the corresponding concentrations.
- Calculate ε: The molar extinction coefficient is the slope of the resulting line, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)



The fluorescence quantum yield (Φ f) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

- Select a standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with Rhodamine B (e.g., Rhodamine 6G).
- Prepare solutions: Prepare dilute solutions of both the Rhodamine B sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
- Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
- Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
- Calculate quantum yield: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:
 - Φr is the quantum yield of the reference.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - on is the refractive index of the solvent.
 - The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Protocol for Staining Mitochondria and Measuring Membrane Potential

Rhodamine B can be used as a probe to assess mitochondrial membrane potential ($\Delta\Psi m$). In healthy cells with a high $\Delta\Psi m$, the cationic Rhodamine B accumulates in the negatively charged mitochondrial matrix, leading to a strong fluorescent signal. Depolarization of the



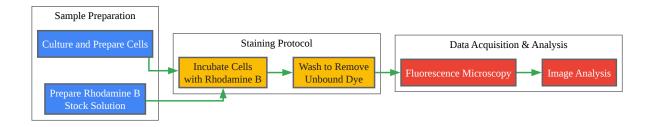
mitochondrial membrane results in the dispersal of the dye and a decrease in fluorescence intensity.

- Cell Culture: Culture cells of interest to the desired confluency in a suitable medium.
- Staining Solution Preparation: Prepare a stock solution of Rhodamine B in DMSO.
 Immediately before use, dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).
- Cell Staining: Remove the culture medium from the cells and wash with a warm phosphate-buffered saline (PBS). Add the Rhodamine B staining solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.
- Washing: After incubation, remove the staining solution and wash the cells gently with warm PBS to remove any unbound dye.
- Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation ~540 nm, emission ~625 nm).
- Inducing Depolarization (Optional Control): To confirm that the staining is sensitive to ΔΨm, treat a parallel sample of stained cells with a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), and observe the decrease in mitochondrial fluorescence.

Visualizations

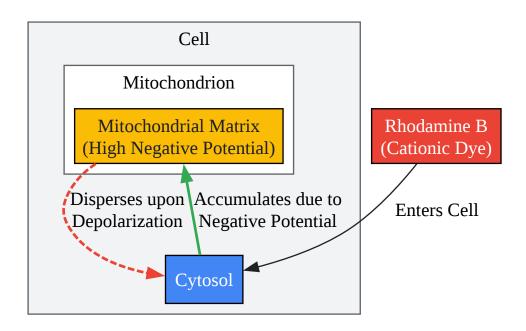
The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways related to the use of Rhodamine B.





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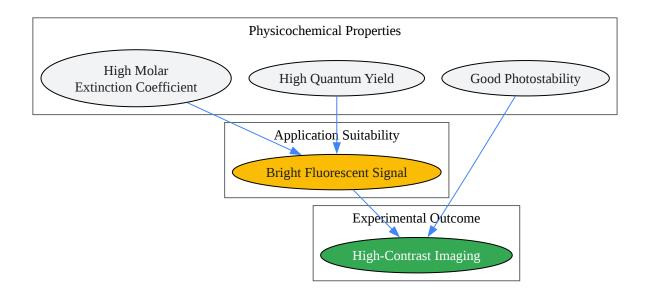
A typical workflow for cell staining with Rhodamine B.



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Signaling pathway of Rhodamine B in mitochondrial potential sensing.





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Logical relationship between Rhodamine B properties and imaging outcome.

Applications in Research and Drug Development

Rhodamine B and its derivatives are versatile tools in various scientific disciplines.

- Fluorescence Microscopy: As demonstrated, it is widely used for staining cellular compartments. Its application in the auramine-rhodamine stain is a classic method for detecting acid-fast bacteria like Mycobacterium.
- Flow Cytometry: Rhodamine-conjugated antibodies are employed to identify and sort cells based on the expression of specific surface markers.
- Fluorescence Resonance Energy Transfer (FRET): Rhodamine B can act as an acceptor in FRET-based assays to study molecular interactions and conformational changes in proteins and nucleic acids.
- Drug Development: The ability of Rhodamine B to assess mitochondrial membrane potential is valuable in toxicology and drug discovery for screening compounds that may affect



mitochondrial function. Changes in mitochondrial potential are an early indicator of apoptosis, making Rhodamine B a useful tool in cancer research.

Conclusion

Rhodamine B is a robust and versatile red fluorescent dye with properties that make it an excellent choice for a wide range of applications in research and drug development, particularly when an emission around 610 nm is desired. Its well-documented characteristics and established protocols provide a solid foundation for its use in cellular imaging, flow cytometry, and FRET-based assays. This guide offers a detailed resource for professionals seeking to employ this powerful fluorescent tool in their experimental work.

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